6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide

Physicochemical Profiling Drug-likeness Lead Optimization

This exact CAS-numbered compound (1825542-18-4) is a structurally defined TAAR1 modulator from the Roche patent family, featuring a critical 6-fluoro substitution on the pyridine ring and an unsubstituted N-phenylpyrazole moiety. Even subtle structural variations in the fluorophenylpyrazole-picolinamide class can drastically alter receptor affinity and selectivity profiles, making generic substitution high-risk for uncharacterized changes in potency or off-target activity. With a logP of 2.659, tPSA of 59 Ų, and MW of 282.28 g/mol, it falls within favorable CNS drug-like space, serving as an ideal reference compound for in vitro TAAR1 binding, cAMP/β-arrestin functional assays, and 19F NMR-based binding/metabolite studies. Procuring this exact CAS number ensures alignment with the patent-defined structural scope and reproducible pharmacological results.

Molecular Formula C15H11FN4O
Molecular Weight 282.278
CAS No. 1825542-18-4
Cat. No. B2823076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide
CAS1825542-18-4
Molecular FormulaC15H11FN4O
Molecular Weight282.278
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)NC(=O)C3=NC(=CC=C3)F
InChIInChI=1S/C15H11FN4O/c16-14-8-4-7-13(19-14)15(21)18-11-9-17-20(10-11)12-5-2-1-3-6-12/h1-10H,(H,18,21)
InChIKeyDNWNSPLXOPXDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide (CAS 1825542-18-4): A TAAR1-Modulating Pyrazole Carboxamide for Neurological and Metabolic Research


6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide (CAS 1825542-18-4) is a synthetic pyrazole-picolinamide derivative identified within the Roche patent family as a modulator of the trace amine-associated receptor 1 (TAAR1) [2]. The compound features a 6-fluoropyridine-2-carboxamide scaffold linked to an N-phenylpyrazole moiety, a structural framework associated in the patent literature with good affinity for TAARs, especially TAAR1, and potential applicability in treating depression, anxiety disorders, bipolar disorder, ADHD, schizophrenia, Parkinson's disease, and metabolic disorders [2]. Physicochemical characterization indicates a molecular formula of C15H11FN4O, a molecular weight of approximately 282.28 g/mol, a calculated logP of 2.659, and a topological polar surface area (tPSA) of 59 Ų [1][3].

Why Generic Substitution is Not Advisable for 6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide (CAS 1825542-18-4) in TAAR1 Research


Within the fluorophenylpyrazole-picolinamide class, even subtle structural variations can drastically alter receptor affinity and selectivity profiles. The Roche patent family explicitly encompasses a broad generic formula where R1 can be phenyl with various substituents, yet the specific 6-fluoro substitution pattern on the pyridine ring and the unsubstituted N-phenylpyrazole configuration present in CAS 1825542-18-4 represent a distinct structural combination [1]. Closely related analogs, such as N-(3,5-dimethyl-1-phenylpyrazol-4-yl)pyridine-2-carboxamide or 6-bromo-substituted variants, differ in critical pharmacophoric elements—the presence and position of halogen substituents and methyl groups on the pyrazole ring—that are known to influence both binding kinetics and functional activity at TAAR1 [1]. Without direct comparative pharmacological data for these specific analogs, generic substitution carries a high risk of introducing uncharacterized changes in potency, selectivity, or off-target activity, making the procurement of the exact CAS-numbered compound essential for reproducible research.

Quantitative Differentiation Evidence for 6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide (CAS 1825542-18-4) Against Closest Analogs


Physicochemical Property Differentiation: 6-Fluoro vs. 6-Bromo Analog in logP and Topological Polar Surface Area

While direct pharmacological comparison data are absent from the public domain, a within-class physicochemical comparison reveals meaningful differences. CAS 1825542-18-4 (6-fluoro) exhibits a calculated logP of 2.659 and a tPSA of 59 Ų [1][2], whereas its 6-bromo analog (6-Bromo-N-(3,5-dimethyl-1-phenylpyrazol-4-YL)pyridine-2-carboxamide, CAS 1825596-18-6) has a larger molecular weight (371.24 vs. 282.28 g/mol) and differing halogen electronegativity, which would predictably alter both logP and membrane permeability . The 6-fluoro substitution provides a stronger electron-withdrawing effect and smaller steric bulk compared to bromo, factors known to influence metabolic stability and target binding kinetics in pyridine-based kinase and GPCR modulators. These differences are critical for CNS drug discovery programs where fine-tuning of physicochemical properties directly impacts blood-brain barrier penetration.

Physicochemical Profiling Drug-likeness Lead Optimization

Computationally Predicted Target Engagement Profile: TAAR1 vs. Kinase Off-Targets

The Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 for CAS 1825542-18-4 indicate potential interactions with PIM1 kinase (P-value: n/a) and potassium channels KCNK9 and KCNK3 (P-values: n/a) [1]. This computationally predicted polypharmacology profile qualitatively differs from that of closely related fluorophenylpyrazole-picolinamide derivatives described in Kankala et al. (2020), which were evaluated primarily as cytotoxic agents against cancer cell lines with no reported TAAR1 activity [2]. The SEA prediction data suggest that the 6-fluoro-N-phenylpyrazole substitution pattern may confer a distinct target engagement signature compared to analogs designed for anticancer applications. While these predictions have not been experimentally validated, they provide a testable hypothesis for selectivity differentiation that a simple potency comparison alone cannot deliver.

Computational Target Prediction TAAR1 Selectivity Off-Target Profiling

Fluorine Substituent Impact on Metabolic Stability: A Class-Level SAR Inference from Fluorinated Pyridines

The 6-fluoro substitution on the pyridine ring of CAS 1825542-18-4 introduces a strong electron-withdrawing group at a position known to influence oxidative metabolism in pyridine-containing drugs. Literature on fluorinated pyridines indicates that fluorine substitution at the 6-position can reduce CYP450-mediated oxidation compared to unsubstituted pyridine analogs, due to the electron-deficient nature of the fluorinated ring [1]. While direct metabolic stability data for CAS 1825542-18-4 are not publicly available, this class-level SAR is a critical differentiator from non-fluorinated pyridine-2-carboxamide analogs, where oxidative metabolism at the 6-position may be a primary clearance pathway. The presence of the fluorine atom also enhances the compound's utility in 19F NMR-based binding and metabolism studies, a capability absent in non-fluorinated analogs.

Metabolic Stability Fluorine Chemistry SAR Analysis

Recommended Application Scenarios for 6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide (CAS 1825542-18-4)


TAAR1 Agonist Screening and Profiling in Neuropsychiatric Disorder Models

CAS 1825542-18-4 is most appropriately deployed as a structurally defined TAAR1 modulator reference compound for in vitro receptor binding and functional assays. The Roche patent family explicitly claims the compound's class for TAAR1-mediated indications including depression, schizophrenia, and ADHD [1]. Its well-defined physicochemical properties (logP 2.659, tPSA 59 Ų) [2] support its use in cell-based cAMP or β-arrestin recruitment assays where consistent solubility and membrane permeability are required for reproducible pharmacological profiling. Researchers should prioritize this exact CAS number to ensure alignment with the patent-defined structural scope.

Fluorinated Probe for 19F NMR-Based Binding and Metabolic Studies

The single fluorine atom at the 6-position of the pyridine ring makes CAS 1825542-18-4 a suitable candidate for 19F NMR spectroscopy-based binding assays and metabolite identification studies [3]. Unlike non-fluorinated or multiply-fluorinated analogs that may yield complex spectra, the single 19F nucleus provides a clean spectroscopic handle for monitoring protein-ligand interactions, metabolic turnover, and tissue distribution in ex vivo samples without the need for radiolabeling.

Physicochemical Benchmarking for CNS Drug Discovery Programs

With a molecular weight of 282.28 g/mol, logP of 2.659, and tPSA of 59 Ų, CAS 1825542-18-4 falls within favorable CNS drug-like space as defined by commonly accepted multiparameter optimization (MPO) scores [2]. This compound can serve as a physicochemical benchmark for medicinal chemistry teams optimizing pyrazole-carboxamide leads for neurological indications, providing a reference point for assessing how structural modifications impact CNS drug-likeness parameters.

Quote Request

Request a Quote for 6-Fluoro-N-(1-phenylpyrazol-4-YL)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.